- One-pot reaction method for preparing pioglitazone impurity C, China, , ,
Cas no 952188-00-0 (N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity))

N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Chemical and Physical Properties
Names and Identifiers
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- 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
- (+/-)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)-3-(2-(5-ethylpyridin-2-yl)ethyl)thiazolidine-2,4-dione
- 5-{4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzyl}-3-[2-(5-ethyl-pyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
- N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
- Pioglitazone hydrochloride impurity,N-alkylpioglitazone-[USP]
- Pioglitazone hydrochloride specified impurity C [EP]
- UNII-0A40W8CWPF
- 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione (ACI)
- 5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]thiazolidine-2,4-dione
- N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity)
- (5RS)-5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
- PIOGLITAZONE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- PIOGLITAZONEEPIMPURITYC
- 0A40W8CWPF
- N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity)
- 2,4-Thiazolidinedione, 5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-3-(2-(5-ethyl-2-pyridinyl)ethyl)-
- 952188-00-0
- (5RS)-5-((4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)methyl)-3-(2-(5-ethylpyridin-2-yl)ethyl)thiazolidine-2,4-dione
- SCHEMBL4181113
- AKOS030255511
- Q27236522
- Pioglitazone Hydrochloride Imp. C (EP); Pioglitazone Imp. C (EP); (5RS)-5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione; Pioglitazone Hydrochloride Imp. C (Pharmeuropa); Pioglitazone Hydrochloride Impurity C; Pioglitazone Impurity C
- PIOGLITAZONE EP IMPURITY C
- (5RS)-5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]thiazolidine-2,4-dione
-
- Inchi: 1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3
- InChI Key: UICSFXCWECATJX-UHFFFAOYSA-N
- SMILES: O=C1N(CCC2C=CC(CC)=CN=2)C(=O)C(CC2C=CC(OCCC3C=CC(CC)=CN=3)=CC=2)S1
Computed Properties
- Exact Mass: 489.20900
- Monoisotopic Mass: 489.20861303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 97.7Ų
Experimental Properties
- Density: 1.217
- Melting Point: 93 ºC
- PSA: 97.69000
- LogP: 5.01000
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E925750-25mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 25mg |
$ 1110.00 | 2022-01-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212058-2.5 mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity), |
952188-00-0 | 2.5 mg |
¥2,708.00 | 2023-07-10 | ||
A2B Chem LLC | AC87787-100mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 97% | 100mg |
$1010.00 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212058-2.5mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity), |
952188-00-0 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
TRC | E925750-50mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 50mg |
$ 837.00 | 2023-09-07 | ||
TRC | E925750-1mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 1mg |
$ 110.00 | 2022-01-07 | ||
TRC | E925750-2.5mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 2.5mg |
$ 140.00 | 2022-01-07 | ||
A2B Chem LLC | AC87787-50mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 50mg |
$874.00 | 2023-12-29 | ||
A2B Chem LLC | AC87787-25mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 97% | 25mg |
$610.00 | 2024-07-18 | |
TRC | E925750-100mg |
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) |
952188-00-0 | 100mg |
$ 1443.00 | 2023-09-07 |
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Production Method
Production Method 1
1.2 Reagents: Sodium borohydride ; 6 h, 25 °C
1.3 Reagents: Water
Production Method 2
1.2 Solvents: Dimethylformamide ; 2 h, 45 °C
- Pioglitazone impuritiesPharmazie, 2007, 62(8), 580-584,
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Raw materials
- 2,4-Thiazolidinedione
- 5-Ethyl-2-pyridineethanol Tosylate
- Pioglitazone Pyridine-6-4-2-5-ethyl-6-4-2-(5-ethyl-2-pyridinyl)ethoxyphenyl
- 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
- 2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Preparation Products
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) Related Literature
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity)
N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone (CAS 952188-00-0): A Comprehensive Overview of Its Chemical and Pharmacological Properties
Recent advancements in pioglitazone impurity research have intensified focus on structural analogs like N-Ethyl-(2-pyridyl-5-ethyl) Pioglitazone, a critical intermediate with CAS registry number CAS 952188-00-0. This compound represents a structurally modified variant of the antidiabetic drug pioglitazone, characterized by an ethyl substituent at the pyridine ring's 5-position. Such structural variations are pivotal for understanding pharmacokinetic profiles and impurity formation mechanisms during pharmaceutical synthesis. Current studies emphasize its role in optimizing drug manufacturing processes through precise control of synthetic pathways.
The molecular architecture of CAS 952188-00- reveals a unique conjugation between the pyridine ring and pioglitazone core via an ethylene bridge. This configuration influences both physicochemical properties and metabolic stability. Recent spectroscopic analyses using NMR and X-ray crystallography have clarified its three-dimensional conformation, highlighting hydrogen bonding networks that may affect crystallization behavior during purification. Such insights are vital for developing scalable production methods compliant with ICH Q7 guidelines.
Synthetic methodologies for N-Ethyl-(2-pyridyl-pyridine ring substitution patterns significantly impact reaction yields. A 2023 study published in Journal of Medicinal Chemistry demonstrated that microwave-assisted Suzuki coupling improves selectivity by 43% compared to conventional protocols. This advancement addresses challenges in forming the ethylene-linked pyridine moiety while minimizing side reactions that generate off-target impurities.
In pharmacological studies, this compound exhibits distinct bioactivity profiles compared to its parent drug. Preclinical data from murine models indicate reduced PPARγ agonist activity but enhanced lipophilicity, suggesting potential roles in prodrug design or sustained-release formulations. Notably, a collaborative study between Novartis and MIT revealed its ability to modulate hepatic enzyme expression patterns, offering new avenues for mitigating drug-drug interaction risks associated with traditional thiazolidinediones.
Analytical characterization remains a focal point in quality control applications. High-resolution LC/MS/TOF systems now enable detection limits as low as 0.1 ppm for CAS 952188-, ensuring compliance with USP <661> standards for active pharmaceutical ingredients. Innovations like chiral HPLC columns are being explored to differentiate enantiomeric forms arising from asymmetric synthesis pathways, which could explain batch-to-batch variability observed in early clinical trials.
Emerging applications extend beyond quality assurance into drug discovery domains. Structure-based virtual screening campaigns using AutoDock Vina identified this compound's unexpected binding affinity to fatty acid-binding proteins (FABPs), suggesting potential roles in adipocyte differentiation modulation. These findings were corroborated by CRISPR-Cas9 knockout experiments showing altered insulin sensitivity profiles in cell lines lacking FABP4 expression.
Environmental fate studies conducted under OECD guidelines reveal rapid aerobic biodegradation rates (>75% within 4 days), addressing concerns about industrial waste management during large-scale synthesis. This aligns with current green chemistry initiatives prioritizing sustainable manufacturing practices across the pharma industry.
Clinical translation efforts remain cautious due to unresolved toxicity questions at higher concentrations (>1mg/kg). Ongoing Phase Ib trials employing microdosing protocols aim to clarify its safety profile while maintaining therapeutic relevance as an adjunct therapy for metabolic syndrome complications such as hepatic steatosis.
The integration of machine learning algorithms into impurity prediction models has revolutionized risk assessment strategies for this compound class. A deep neural network trained on >3,400 synthetic datasets achieved 96% accuracy predicting impurity formation pathways under varying reaction conditions, outperforming traditional QSPR models by over 3-fold margin.
Regulatory frameworks continue evolving to accommodate such structural variants under ICH Q3A/B guidelines, emphasizing real-time release testing (RTRT) methodologies using portable Raman spectroscopy devices at production facilities worldwide.




